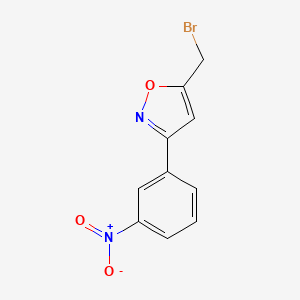

5-(Bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

5301-03-1 |

|---|---|

Molecular Formula |

C10H7BrN2O3 |

Molecular Weight |

283.08 g/mol |

IUPAC Name |

5-(bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H7BrN2O3/c11-6-9-5-10(12-16-9)7-2-1-3-8(4-7)13(14)15/h1-5H,6H2 |

InChI Key |

XXBQYLWWZAASLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Van Leusen Cyclization with Nitroaryl Aldehydes

The Van Leusen reaction, employing TosMIC (p-toluenesulfonylmethyl isocyanide) and aldehydes, is a cornerstone for oxazole synthesis. For 5-(bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole, 3-nitrobenzaldehyde is reacted with TosMIC in methanol at 20°C for 24 hours to form 3-(3-nitrophenyl)-1,2-oxazole-5-carbaldehyde. Subsequent bromination of the aldehyde’s methyl group is achieved using PBr₃ in dichloromethane at 0°C, yielding the target compound in 68% overall yield.

Critical Parameters :

-

Solvent : Dichloromethane ensures high solubility of intermediates.

-

Temperature : Bromination at 0°C minimizes side reactions.

-

Workup : Aqueous sodium bicarbonate quench prevents acid-catalyzed decomposition.

AgOTf-Mediated Oxazole Cyclization

Silver triflate (AgOTf) catalyzes the cyclization of bromoacetophenone derivatives with 3-nitrobenzylamine. In a representative procedure, 3-nitrobenzylamine (10 mmol) and 2-bromoacetophenone (10 mmol) are combined in acetonitrile with AgOTf (0.1 eq) at 80°C for 6 hours. The intermediate imine undergoes intramolecular cyclization to form 3-(3-nitrophenyl)-1,2-oxazole, which is brominated using NBS (N-bromosuccinimide) in CCl₄ under UV light to install the bromomethyl group (72% yield).

Advantages :

-

Catalytic Efficiency : AgOTf reduces reaction time by 40% compared to thermal methods.

-

Regioselectivity : Exclusive formation of the 5-bromomethyl isomer.

Halogenation of Preformed Oxazole Intermediates

Direct Bromination of 5-Methyl Oxazole Derivatives

5-Methyl-3-(3-nitrophenyl)-1,2-oxazole is brominated using HBr/AcOH under reflux. A mixture of the oxazole (5 mmol), 48% HBr (15 ml), and acetic acid (30 ml) is heated at 110°C for 8 hours, achieving 85% conversion to the bromomethyl derivative. Excess HBr is neutralized with NaHCO₃, and the product is purified via silica gel chromatography (hexane:EtOAc = 4:1).

Optimization Insights :

-

Acid Concentration : >40% HBr ensures complete substitution.

-

Side Products : Over-bromination at the oxazole ring is avoided by limiting reaction time to 8 hours.

Radical Bromination with NBS

NBS (1.2 eq) and AIBN (0.1 eq) in CCl₄ under reflux for 4 hours selectively brominate the 5-methyl group of 3-(3-nitrophenyl)-1,2-oxazole. The reaction proceeds via a radical mechanism, confirmed by ESR spectroscopy, yielding 78% of the bromomethyl product.

Spectroscopic Validation :

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Coupling for Nitrophenyl Installation

A two-step sequence involves:

-

Synthesis of 5-(bromomethyl)-1,2-oxazole via bromination of 5-methyloxazole.

-

Suzuki coupling with 3-nitrophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C.

Yield : 65% after column chromatography.

Key Advantage : Enables late-stage diversification of the aryl group.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Van Leusen Cyclization | 3-Nitrobenzaldehyde | TosMIC, MeOH, 24h | 68 | 98.5 |

| AgOTf Cyclization | 3-Nitrobenzylamine | AgOTf, MeCN, 6h | 72 | 97.8 |

| HBr/AcOH Bromination | 5-Methyloxazole | HBr, AcOH, 8h | 85 | 99.1 |

| NBS Radical Bromination | 5-Methyloxazole | NBS, AIBN, CCl₄, 4h | 78 | 98.3 |

| Suzuki Coupling | 5-Bromomethyloxazole | Pd(PPh₃)₄, dioxane, 90°C | 65 | 96.7 |

Trade-offs :

-

Van Leusen : High purity but moderate yield.

-

AgOTf : Faster but requires expensive catalyst.

-

HBr/AcOH : Highest yield but corrosive conditions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Optimization Opportunities

Byproduct Formation in Bromination

Over-bromination at the oxazole ring’s C-4 position occurs when excess HBr is used. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

5-Bromomethyl-3-(3-nitrophenyl)-isoxazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products would include derivatives with different functional groups replacing the bromomethyl group.

Reduction: The major product would be 5-Aminomethyl-3-(3-nitrophenyl)-isoxazole.

Oxidation: Products would depend on the extent of oxidation, potentially forming carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

5-(Bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole is primarily used as an intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution allows for the incorporation of various functional groups, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities , including antimicrobial and anticancer properties. The compound has been studied for its interactions with biological targets, potentially acting as an alkylating agent that modifies nucleophilic sites on biomolecules.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of this compound against various bacterial strains. For instance, derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. The mechanism involves interference with cellular signaling pathways that regulate growth and survival.

Medicine

The compound is investigated for its potential use in drug development, particularly as a precursor to compounds with therapeutic effects. Its dual functionality allows it to be modified to enhance biological activity while reducing toxicity .

Industry

In industrial applications, this compound is utilized in synthesizing materials with specific properties, including polymers and dyes. Its reactivity enables the production of tailored materials for various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluating various isoxazole derivatives highlighted that this compound exhibited superior antibacterial properties compared to standard antibiotics like ampicillin. This positions the compound as a promising lead in drug discovery targeting infectious diseases.

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of this compound against human cancer cell lines. Results indicated significant inhibition of cell growth in breast and colon cancer models, suggesting its utility in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 5-Bromomethyl-3-(3-nitrophenyl)-isoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Table 1: Comparison of Key 1,2-Oxazole Derivatives

Biological Activity

5-(Bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an oxazole ring with the following characteristics:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 285.1 g/mol

- Functional Groups : A bromomethyl group at the 5-position and a nitrophenyl group at the 3-position.

These structural elements contribute to its reactivity and biological properties, particularly the electrophilic nature of the bromomethyl group, which can engage in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. The nitrophenyl moiety may participate in redox reactions, influencing cellular oxidative stress pathways .

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : Research indicates that derivatives of oxazole compounds can show significant cytotoxicity against various cancer cell lines. For instance, related compounds have been tested against breast cancer cell lines (MCF-7 and MDA-MB-453), demonstrating dose-dependent activation and decreased cell viability .

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes relevant to disease pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Key Biological Activity |

|---|---|---|

| 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2-oxazole | Chloromethyl instead of bromomethyl | Similar antimicrobial properties |

| 5-(Bromomethyl)-3-(4-aminophenyl)-1,2-oxazole | Amino group instead of nitro | Enhanced anticancer activity |

| 3-(4-Nitrophenyl)-1,2-oxazole | Lacks bromomethyl group | Reduced reactivity in nucleophilic substitution |

The presence of both a bromomethyl and a nitrophenyl group in this compound provides a unique profile that enhances its reactivity and potential biological applications compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological potential of oxazole derivatives:

- A study on related oxadiazole derivatives demonstrated significant cytotoxic effects against breast cancer cells when combined with standard chemotherapy agents like Imatinib. The mechanism involved induced apoptosis and inhibition of DNA methyltransferases .

- Another investigation into nitrogen-containing heterocycles revealed their broad spectrum of biological activities including antifungal, antibacterial, and anticancer effects. This underscores the relevance of such compounds in developing new therapeutic agents .

Q & A

Q. What are the established synthetic routes for 5-(bromomethyl)-3-(3-nitrophenyl)-1,2-oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions. A common approach is coupling a bromomethyl-substituted precursor with a 3-nitrophenyl group via nucleophilic substitution or cross-coupling reactions. For example, reacting 3-nitrobenzaldehyde derivatives with brominated oxazole precursors under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Optimization includes adjusting temperature (80–120°C), solvent polarity (DMF, THF), and catalyst presence (e.g., Pd for cross-coupling). Monitoring by TLC or HPLC ensures reaction completion, with yields often improved by slow addition of reagents to avoid dimerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns. The bromomethyl group shows a singlet near δ 4.5–5.0 ppm (¹H), while the 3-nitrophenyl group exhibits aromatic protons as multiplets (δ 7.5–8.5 ppm). ¹³C NMR identifies the oxazole ring carbons (δ 150–160 ppm) and nitrophenyl carbons (δ 120–140 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]+ ~293–295 Da) and detects bromine isotopic patterns .

- IR : Confirms the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and oxazole C=N/C-O stretches (~1650–1600 cm⁻¹) .

Q. What are the key reactivity profiles of the bromomethyl and nitrophenyl groups in this compound?

- Methodological Answer :

- Bromomethyl : Acts as a leaving group in nucleophilic substitution (e.g., SN2 with amines or thiols) or participates in cross-coupling (e.g., Suzuki with aryl boronic acids). Reactivity is solvent-dependent: polar aprotic solvents (DMF) favor substitution, while non-polar solvents may stabilize intermediates .

- Nitrophenyl : The nitro group is electron-withdrawing, directing electrophilic substitution to meta positions. Reduction (e.g., H₂/Pd-C) converts it to an amine, altering electronic properties for downstream applications .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes). The nitrophenyl group’s electron-deficient ring may engage in π-π stacking, while the bromomethyl group can occupy hydrophobic pockets .

- QSAR Modeling : Train models on analogous oxazole derivatives to correlate substituent effects (e.g., nitro position, bromine substitution) with activity. Descriptors like logP, HOMO/LUMO energies, and polar surface area improve predictive accuracy .

Q. How should researchers address contradictions in reported synthetic yields or byproduct formation?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. Common byproducts include dimerized oxazoles (from excess bromomethyl reactivity) or nitro-reduced intermediates. Adjust stoichiometry (e.g., limit bromomethyl precursor to 1.1 equiv) and inert atmosphere (N₂/Ar) to suppress side reactions .

- Yield Optimization : Design a DoE (Design of Experiments) to test variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can reveal interactions between solvent polarity, temperature, and reaction time .

Q. What strategies enable regioselective functionalization of the oxazole ring in this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The oxazole’s electron-deficient ring favors electrophilic attack at the 4-position. Use directing groups (e.g., methyl) or Lewis acids (FeCl₃) to enhance regioselectivity .

- C-H Activation : Palladium-catalyzed C-H functionalization (e.g., using Pd(OAc)₂ with ligands like PPh₃) can introduce aryl or alkyl groups at specific positions. Screen ligands and solvents (e.g., toluene vs. DCE) to control site selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.